1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that combines a piperidine ring with an indole moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the piperidine and indole structures suggests it may interact with various biological targets, making it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is:
Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring is formed through cyclization reactions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the piperidine and indole structures through a condensation reaction, often using reagents like acetic anhydride or similar catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole positions, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets:
Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, or pain perception.
Comparison with Similar Compounds
1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanone: Lacks the dione group, potentially altering its reactivity and biological activity.
1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanol: Contains an alcohol group instead of a dione, affecting its solubility and interaction with biological targets.
Uniqueness: 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of both the piperidine and indole structures, which may confer distinct pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(19-15-23-20-9-5-4-8-18(19)20)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,23H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZOYAGTQZSRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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